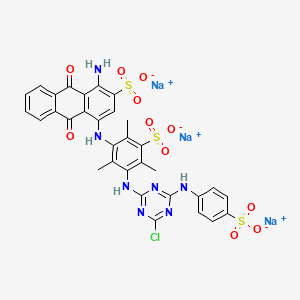![molecular formula C16H14O2 B14467450 4-[(4-Ethenylphenyl)methoxy]benzaldehyde CAS No. 70818-22-3](/img/structure/B14467450.png)
4-[(4-Ethenylphenyl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Ethenylphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with a methoxy group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethenylphenyl)methoxy]benzaldehyde typically involves the reaction of 4-vinylbenzyl chloride with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethenylphenyl)methoxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethenyl group can participate in various substitution reactions, such as halogenation or hydroboration-oxidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination and borane (BH3) for hydroboration-oxidation are commonly used.
Major Products Formed
Oxidation: 4-[(4-Ethenylphenyl)methoxy]benzoic acid.
Reduction: 4-[(4-Ethenylphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Ethenylphenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Ethenylphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethenyl group can participate in various addition reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the ethenyl group.
4-Ethynylbenzaldehyde: Contains an ethynyl group instead of an ethenyl group.
4-Hydroxybenzaldehyde: Contains a hydroxy group instead of a methoxy group.
Properties
CAS No. |
70818-22-3 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[(4-ethenylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-2-13-3-5-15(6-4-13)12-18-16-9-7-14(11-17)8-10-16/h2-11H,1,12H2 |
InChI Key |
CEEXIUYQQHTYRS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


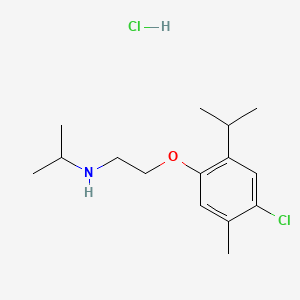
![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)

![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
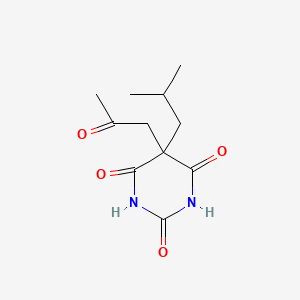
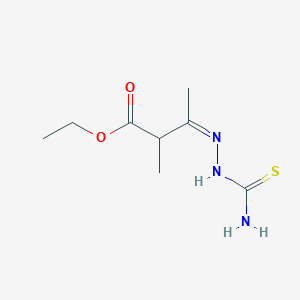
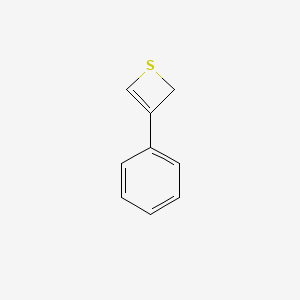
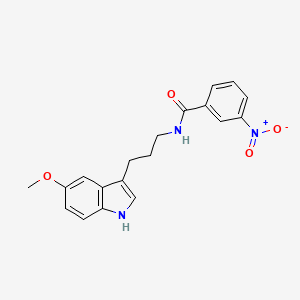

![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
